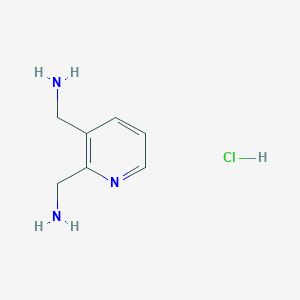

Pyridine-2,3-diyldimethanamine hydrochloride

Description

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

[2-(aminomethyl)pyridin-3-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C7H11N3.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5,8-9H2;1H |

InChI Key |

JUZRQMOAXZEVAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CN)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Amination of Halopyridine Derivatives

The most widely documented method involves the amination of 3-amino-2-halopyridine precursors under high-pressure ammonia. As described in DE102009022830A1, this two-step process begins with the reaction of 3-amino-2-chloropyridine (or analogous halides) with aqueous ammonia in the presence of a copper-based catalyst . Critical parameters include:

-

Ammonia pressure : 1–5 kg/cm² to ensure sufficient nucleophilic attack.

-

Temperature : 100–150°C for 7–10 hours to drive the substitution reaction.

-

Catalyst : Copper(II) chloride tetrahydrate () at 4.5 wt%, which accelerates amination without side reactions .

Post-reaction, the crude 2,3-diaminopyridine is extracted using ethyl acetate at 50–55°C, followed by distillation and cooling to isolate the product. A representative example yielded 56% with 99.5% HPLC purity . This method’s scalability is evidenced by its use in a 0.4 L autoclave, though the high-pressure conditions (18–24 kg/cm²) necessitate specialized equipment.

Chemical Reactions Analysis

Protonation/Deprotonation Dynamics

The compound exists as a hydrochloride salt due to the protonation of the primary amine groups. This acidity (pKa ~5.25 for pyridinium ions ) allows reversible deprotonation under basic conditions, forming the free amine. This property is critical in reactions requiring nucleophilic amine participation, such as condensation or substitution reactions.

Condensation Reactions

The primary amines in Pyridine-2,3-diyldimethanamine hydrochloride can react with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or imine derivatives. Similar reactions have been observed in pyridine-2,6-diyldimethanamine, where condensation with aldehydes yields fluorescent probes . For the 2,3-isomer, steric effects from adjacent substituents may influence regioselectivity.

Example Reaction :

textPyridine-2,3-diyldimethanamine + Benzaldehyde → Schiff base derivative Conditions: Acid catalysis, reflux[2][9]

Nucleophilic Substitution

The pyridine nitrogen’s lone pair and amine groups enable nucleophilic attack on electrophilic centers. For instance, alkyl halides or acyl chlorides could react with the amine groups, forming N-alkylated or N-acylated derivatives. Pyridine’s electron-deficient nature enhances susceptibility to nucleophilic aromatic substitution at positions ortho/para to the nitrogen .

Radical Reactions

Pyridine derivatives undergo radical-mediated reactions, such as the Minisci reaction, which introduces alkyl groups (e.g., tert-butyl) at specific positions. For this compound, radical intermediates could form at the 2,3-diyldimethanamine positions, enabling functionalization. This is analogous to pyridine’s reactivity in forming bipyridines via radical dimerization .

Metal Coordination

The nitrogen atoms in the pyridine ring and amine groups can act as ligands for metal ions. Coordination with transition metals (e.g., Cu, Fe) may facilitate catalytic applications or stabilization of reactive intermediates. Structural analogs, such as pyridine-based ligands, are well-documented in organometallic chemistry .

Hydrogenation and Reduction

Catalytic hydrogenation (e.g., H₂ with Ni/Pd) could reduce the pyridine ring to a piperidine-like structure, altering reactivity. Partial hydrogenation might yield dihydropyridine derivatives, depending on reaction conditions .

Comparison of Reaction Types

| Reaction Type | Key Features | Typical Reagents/Conditions | Outcome |

|---|---|---|---|

| Protonation | Reversible acid-base equilibrium | HCl, aqueous solutions | Hydrochloride salt formation |

| Condensation | Formation of imine/Schiff base derivatives | Carbonyl compounds, acid catalysts, reflux | Fluorescent probes, cross-linked polymers |

| Nucleophilic Substitution | Alkylation/acylation of amine groups | Alkyl halides, acyl chlorides, bases | Alkylated or acylated derivatives |

| Radical Reactions | Functionalization via Minisci reaction | tert-Butyl compounds, silver nitrate, ammonium, sulfuric acid | Alkyl-substituted pyridine derivatives |

| Metal Coordination | Ligand-metal interactions | Transition metal salts, Lewis acids | Metal-organic complexes |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that pyridine derivatives possess notable antimicrobial properties. Pyridine-2,3-diyldimethanamine hydrochloride has been investigated for its potential as an antibacterial agent. Compounds with similar structures have demonstrated efficacy against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus .

2. Drug Development

The pyridine scaffold is prevalent in many pharmaceutical compounds. This compound can serve as a building block for synthesizing new drugs. Its dual amine functionality allows for the introduction of various functional groups that can enhance bioactivity .

3. Neurological Research

Certain pyridine derivatives are being explored for their neuroprotective effects. This compound may contribute to the development of treatments for neurological disorders due to its ability to modulate neurotransmitter systems .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

this compound is utilized in organic synthesis as a reagent for forming complex molecular structures. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .

2. Catalysis

The compound has potential applications in catalysis, particularly in reactions involving carbon-nitrogen bond formation. Its ability to stabilize transition states makes it a candidate for developing new catalytic systems .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3-Diaminopyridine | Diamine | Important for synthesizing various drugs |

| Pyridine-2-carboxylic acid | Carboxylic acid | Exhibits different reactivity due to carboxyl group |

| Pyridine-3-carboxaldehyde | Aldehyde derivative | Used in organic synthesis but less basic than amines |

This compound stands out due to its dual amine functionality and specific arrangement of the pyridine rings, which may enhance its reactivity compared to other similar compounds .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of pyridine derivatives against multiple bacterial strains. This compound showed promising results in inhibiting the growth of Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective effects of pyridine derivatives highlighted the ability of certain compounds to protect neuronal cells from oxidative stress. This compound was included in these studies, showing potential benefits in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of pyridine-2,3-diyldimethanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The compound’s aromatic ring and amine groups enable it to participate in hydrogen bonding, π-π stacking, and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

- Pyridine-2,3-diamine dihydrochloride : Features direct amine groups at the 2- and 3-positions, making it a simpler analog. Its applications include synthesis of azo dyes (e.g., Phenazopyridine) and coordination complexes .

- Phenazopyridine hydrochloride: A phenylazo derivative of pyridine-2,6-diamine.

- 1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride : A benzylamine-pyridine hybrid, offering steric bulk for selective binding in catalysis or medicinal chemistry .

Physicochemical Properties

- Solubility : All hydrochloride salts exhibit high water solubility due to ionic character, critical for biological applications.

Research Findings and Gaps

- Toxicity Data: Limited for this compound. Analogous compounds like (2S)-2,5-Diaminopentanamide dihydrochloride lack thorough toxicological profiles, emphasizing the need for further study .

- Catalytic and Coordination Chemistry : Methanamine-substituted pyridines (e.g., ) show promise as ligands, suggesting applications for the target compound in catalysis .

Biological Activity

Pyridine-2,3-diyldimethanamine hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its biological activity.

This compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with amines or other functional groups. The synthesis typically yields a white solid, and characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅ClN₂ |

| Molecular Weight | 188.69 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water |

This compound exhibits biological activity through several mechanisms, including:

- Cell Penetration : The compound's ability to penetrate cellular membranes is attributed to its guanidinium groups, which form strong hydrogen bonds with anionic components on cell surfaces, facilitating cellular uptake .

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cell signaling and proliferation.

Case Studies

- Anticancer Activity : A study investigated the effects of pyridine derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

- Antimicrobial Properties : Research highlighted the compound's effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that it possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic .

- Neuroprotective Effects : In vitro studies suggested that this compound could protect neuronal cells from oxidative stress-induced damage. This effect was linked to the modulation of reactive oxygen species (ROS) levels within the cells .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of Pyridine-2,3-diyldimethanamine hydrochloride?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the amine and pyridine ring structure (e.g., H and C NMR for functional group verification). High-performance liquid chromatography (HPLC) with a polar stationary phase can assess purity by detecting residual solvents or byproducts. Mass spectrometry (MS) provides molecular weight confirmation . Gas chromatography (GC) coupled with flame ionization detection (FID) is suitable for identifying volatile impurities, such as residual pyridine derivatives .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines for amines and pyridine derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved chemical disposal protocols .

Q. How can researchers synthesize this compound from precursor compounds?

- Methodological Answer : A plausible route involves reductive amination of pyridine-2,3-dicarbaldehyde using sodium cyanoborohydride in the presence of ammonium chloride. Post-reaction, acidify with HCl to precipitate the hydrochloride salt. Purify via recrystallization in ethanol/water mixtures, and validate purity using TLC (silica gel, 9:1 chloroform/methanol) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in the synthesis of this compound be resolved?

- Methodological Answer : Apply design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading, solvent polarity). For example:

- Catalyst Screening : Compare Pd/C vs. Raney nickel in hydrogenation steps .

- Kinetic Analysis : Use in-situ FTIR to monitor reaction progress and identify intermediate bottlenecks .

- Statistical Validation : Perform ANOVA on triplicate trials to assess reproducibility .

Q. What strategies optimize the use of this compound as a ligand in cross-coupling reactions?

- Methodological Answer :

- Ligand Design : Modify steric and electronic properties by introducing substituents on the pyridine ring (e.g., electron-withdrawing groups enhance oxidative stability) .

- Reaction Conditions : Screen solvents (e.g., DMF vs. THF) and bases (KCO vs. CsCO) to improve catalytic turnover in Suzuki-Miyaura couplings .

- Mechanistic Studies : Use DFT calculations to predict coordination modes and validate with X-ray crystallography of metal-ligand complexes .

Q. How can this compound be integrated into drug delivery systems such as hydrogels?

- Methodological Answer :

- Functionalization : Conjugate the amine groups with acrylate monomers via Michael addition for polymerization into hydrogels .

- Release Kinetics : Characterize pH-dependent release profiles using Franz diffusion cells and HPLC quantification .

- Biocompatibility : Perform in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and in vivo biocompatibility studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.